ethyl 3-phenyl-1H-indole-2-carboxylate basic properties
ethyl 3-phenyl-1H-indole-2-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 3-Phenyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets.[2] Within this privileged class of heterocycles, indole-2-carboxylates serve as critical building blocks for more complex molecular architectures. This guide provides a comprehensive technical overview of a key derivative, ethyl 3-phenyl-1H-indole-2-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and chemical reactivity, offering field-proven insights into its handling and strategic use in research and development.
Molecular Identity and Physicochemical Properties
Ethyl 3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative featuring a phenyl group at the C3 position and an ethyl ester at the C2 position. These substitutions significantly influence the molecule's steric and electronic profile compared to the parent ethyl indole-2-carboxylate scaffold.
Caption: Chemical structure of Ethyl 3-phenyl-1H-indole-2-carboxylate.
The core properties of this compound are summarized below. This quantitative data is essential for planning reactions, purification strategies, and formulation studies.
| Property | Value | Reference |
| CAS Number | 37129-23-0 | [3] |
| Molecular Formula | C₁₇H₁₅NO₂ | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Melting Point | 134-136 °C | [3] |
| Boiling Point | 476.9 °C at 760 mmHg | [3] |
| Flash Point | 242.2 °C | [3] |
| Refractive Index | 1.637 | [3] |
Synthesis and Purification
The most direct and widely recognized method for constructing the 3-substituted indole-2-carboxylate core is the Fischer Indole Synthesis . This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with an α-ketoester, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.
Synthetic Strategy: The Fischer Indole Synthesis
The causality behind this choice of synthesis is its reliability and the commercial availability of the starting materials. The reaction proceeds by forming a phenylhydrazone intermediate from phenylhydrazine and ethyl benzoylpyruvate. Subsequent exposure to an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid) induces cyclization and elimination of ammonia to yield the final indole product.
Caption: Workflow of the Fischer Indole Synthesis for the target molecule.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in the next section.
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Hydrazone Formation:
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To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate is often indicated by a color change or the precipitation of a solid. Monitor reaction completion by TLC.
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Cyclization:
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Remove the ethanol under reduced pressure.
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To the crude hydrazone, add a suitable acid catalyst. A common and effective choice is a mixture of glacial acetic acid and concentrated sulfuric acid (10:1 v/v) or polyphosphoric acid (PPA).
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Heat the mixture to 80-100 °C and stir for 2-4 hours. The choice of temperature is critical; it must be high enough to overcome the activation energy for the rearrangement without causing degradation. Monitor the disappearance of the hydrazone spot and the appearance of the product spot by TLC.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Carefully pour the mixture into a beaker of ice-water. This will precipitate the crude product.
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Stir the slurry for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst.
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Purification:
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The crude solid is best purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
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Collect the purified crystals by vacuum filtration and dry in vacuo.
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Spectroscopic and Structural Properties
Characterization is crucial to confirm the identity and purity of the synthesized compound. The following properties are expected for ethyl 3-phenyl-1H-indole-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum should confirm all key structural features. Key expected signals include:
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A broad singlet for the indole N-H proton, typically downfield (> 9.0 ppm).
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A multiplet region for the aromatic protons of the phenyl group and the indole's benzene ring (approx. 7.0-8.0 ppm).
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A quartet and a triplet characteristic of the ethyl ester group (-OCH₂CH₃), typically around 4.4 ppm and 1.4 ppm, respectively.
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Crucially, the absence of a signal for a proton at the C3 position confirms successful substitution.
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¹³C NMR: The spectrum will show distinct signals for all 17 carbons.
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The ester carbonyl carbon will appear downfield (~160-165 ppm).
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A series of signals in the aromatic region (110-140 ppm) will correspond to the carbons of the indole and phenyl rings.
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Infrared (IR) Spectroscopy
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.
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C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 265.31 or 266.32, respectively, confirming the molecular weight.[3]
Solid-State Structure
Chemical Reactivity and Derivatization Potential
The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modification. Understanding these sites is key to its application in multi-step syntheses.
Caption: Key reactive sites on the ethyl 3-phenyl-1H-indole-2-carboxylate scaffold.
N-Alkylation and N-Acylation
The indole nitrogen is acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the indole anion.[1] This nucleophilic anion can then react with various electrophiles.
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Protocol Insight: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensures complete deprotonation. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl chloride allows for the synthesis of N-substituted derivatives. This is a standard and reliable method for diversifying the indole core.[1]
Ester Group Transformations
The ethyl ester is a versatile handle for creating a range of functional groups.
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Hydrolysis: Saponification using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup, readily converts the ester to the corresponding 3-phenyl-1H-indole-2-carboxylic acid.[5] This acid is a common precursor for amide coupling reactions.
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Amidation: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. Alternatively, direct aminolysis of the ester can be achieved with some amines at elevated temperatures.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF will reduce the ester to the corresponding primary alcohol, (3-phenyl-1H-indol-2-yl)methanol.
Applications in Medicinal Chemistry and Drug Discovery
Ethyl 3-phenyl-1H-indole-2-carboxylate is not typically an end-product drug but rather a high-value intermediate. The parent ethyl indole-2-carboxylate scaffold is a known building block for compounds targeting a range of biological systems, including:
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Inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[6]
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Antagonists for cannabinoid (CB1) and CRTH2 receptors.[6]
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Antiproliferative agents against various cancer cell lines.[6]
The introduction of the 3-phenyl group provides a critical vector for exploring structure-activity relationships (SAR). This phenyl ring can be further functionalized or used to establish key hydrophobic or π-stacking interactions within a protein's active site, making this scaffold particularly valuable for the design of novel kinase inhibitors and other targeted therapies.
Conclusion
Ethyl 3-phenyl-1H-indole-2-carboxylate is a well-defined chemical entity with a robust and accessible synthetic route. Its physicochemical properties are well-characterized, and its multiple reactive sites—the indole nitrogen, the ethyl ester, and the aromatic rings—provide a rich platform for chemical diversification. For researchers in drug discovery, this molecule represents a strategic starting point for the synthesis of novel, complex heterocyclic compounds with significant potential for therapeutic applications.
References
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
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Boraei, A. T. A., & El Ashry, E. S. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Scribd. (n.d.). Indole 3 Carboxylate. Retrieved February 7, 2026, from [Link]
- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
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Semantic Scholar. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved February 7, 2026, from [Link]
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Al-Sanea, M. M., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1958. [Link]
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